molecular formula C10H13N3 B13549091 (1-Azido-2-methylpropan-2-yl)benzene

(1-Azido-2-methylpropan-2-yl)benzene

Cat. No.: B13549091
M. Wt: 175.23 g/mol
InChI Key: FYCKIUZNIFCROI-UHFFFAOYSA-N
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Description

(1-Azido-2-methylpropan-2-yl)benzene is an organic compound characterized by the presence of an azido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azido-2-methylpropan-2-yl)benzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-methylpropan-2-ylbenzene with sodium azide in the presence of a suitable solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired azide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Azido-2-methylpropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used in the initial synthesis of the compound.

    Acetonitrile: Common solvent for the reaction.

    Catalysts: Various catalysts can be used to facilitate cycloaddition reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(1-Azido-2-methylpropan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Azido-2-methylpropan-2-yl)benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of suitable catalysts and reaction conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Azido-2-methylpropan-2-yl)benzene is unique due to its specific structure, which combines an azido group with a benzene ring

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(1-azido-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C10H13N3/c1-10(2,8-12-13-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

FYCKIUZNIFCROI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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